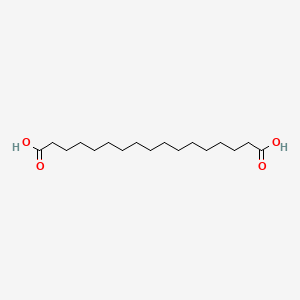

Heptadecanedioic acid

Description

Properties

IUPAC Name |

heptadecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O4/c18-16(19)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(20)21/h1-15H2,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNWZROVPSVEJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCC(=O)O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074340 | |

| Record name | Heptadecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2424-90-0 | |

| Record name | Heptadecanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2424-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptadecanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptadecanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptadecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecanedioic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Heptadecanedioic Acid (CAS 2424-90-0): A Comprehensive Technical Guide for Scientific Professionals

An In-depth Exploration of a Versatile Dicarboxylic Acid

Heptadecanedioic acid, also known by its CAS number 2424-90-0, is a long-chain dicarboxylic acid that is gaining attention in various scientific fields. This guide provides a detailed overview of its chemical and physical properties, synthesis, analytical methodologies, and its emerging applications, particularly in the realm of drug development and biomedical research.

Core Molecular and Physicochemical Profile

This compound is a saturated fatty acid with a 17-carbon backbone terminated by two carboxylic acid groups. This unique structure imparts specific chemical characteristics that are foundational to its utility.

Chemical Identity

-

IUPAC Name: this compound

-

Synonyms: Pentadecanedicarboxylic acid, 1,17-Heptadecanedioic acid, ω-Carboxypalmitic acid

-

Molecular Formula: C₁₇H₃₂O₄

-

Molecular Weight: 300.44 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental protocols, including solvent selection and purification strategies.

| Property | Value | Source |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 112-116 °C | |

| Boiling Point | 227 °C at 100 mmHg | |

| Solubility | Insoluble in water; Soluble in organic solvents | |

| Storage Temperature | Room temperature, sealed in a dry environment |

These properties highlight that this compound is a stable, solid compound under standard laboratory conditions. Its solubility profile necessitates the use of organic

Biological role of odd-chain dicarboxylic acids

An In-Depth Technical Guide to the Biological Role of Odd-Chain Dicarboxylic Acids

Abstract

Odd-chain dicarboxylic acids (OCDAs), once viewed as minor metabolic curiosities, are emerging as significant players in cellular physiology and pathophysiology. These molecules, characterized by a straight aliphatic chain with a carboxyl group at each end and an odd number of carbon atoms, are situated at a critical intersection of fatty acid metabolism, energy production, and biosynthetic pathways. Generated primarily from the ω-oxidation of odd-chain fatty acids, their catabolism via peroxisomal β-oxidation yields not only acetyl-CoA but also propionyl-CoA, which is subsequently converted to the anaplerotic Tricarboxylic Acid (TCA) cycle intermediate, succinyl-CoA. This unique metabolic fate endows them with the ability to replenish the central energy-producing cycle, a property of significant therapeutic interest. Beyond their role as an alternative fuel source, specific OCDAs like azelaic acid (C9) function as potent bioactive molecules with anti-inflammatory and antimicrobial properties, while pimelic acid (C7) is a crucial precursor for biotin synthesis in many microorganisms. Their accumulation serves as a diagnostic marker for certain inborn errors of metabolism, and experimental administration of OCDAs can effectively model complex metabolic diseases. This guide provides a comprehensive technical overview of the synthesis, catabolism, and multifaceted biological roles of OCDAs, offering insights for researchers, scientists, and drug development professionals exploring their potential in diagnostics and therapeutics.

Part 1: The Metabolic Journey of OCDAs: Synthesis and Catabolism

The presence and concentration of odd-chain dicarboxylic acids in biological systems are governed by a balance between their formation, primarily in the endoplasmic reticulum, and their breakdown, which occurs predominantly within peroxisomes.

Anabolic Pathways: The Origins of OCDAs

OCDAs are not typically obtained in significant amounts from the diet but arise from endogenous metabolic processes.

-

ω-Oxidation of Odd-Chain Fatty Acids: The principal route for OCDA formation is the ω-oxidation pathway, which becomes particularly active when mitochondrial β-oxidation is saturated or impaired.[1] This process occurs in the endoplasmic reticulum of the liver and kidneys.[2][3] It begins with the hydroxylation of the terminal methyl (ω) carbon of an odd-chain fatty acid by a cytochrome P450 enzyme.[2] Subsequent oxidation of the hydroxyl group to a carboxyl group by alcohol and aldehyde dehydrogenases yields a dicarboxylic acid.[2] For example, pentadecanoic acid (C15:0) can be converted to pentadecanedioic acid (DC15).

-

Lipid Peroxidation: OCDAs can also be generated as byproducts of the peroxidation of polyunsaturated fatty acids, reflecting a state of oxidative stress.[1]

-

Gut Microbiota: The gut microbiome contributes to the host's pool of odd-chain fatty acids, which can then serve as precursors for OCDA synthesis.[4] Furthermore, some bacteria can synthesize OCDAs directly through unique pathways combining elements of biotin and fatty acid synthesis.[5][6]

Catabolic Pathways: Peroxisomal β-Oxidation

Once formed, OCDAs are chain-shortened almost exclusively via the β-oxidation pathway located within peroxisomes.[1][7] While mitochondria can contribute to a minor extent, peroxisomes are the primary site for DCA degradation.[2][7][8]

The process involves a series of enzymatic reactions that sequentially remove two-carbon units (acetyl-CoA) from the carboxyl end.

-

Activation: The OCDA is first activated to its dicarboxylyl-CoA ester by an acyl-CoA synthetase.[9]

-

Oxidation: An acyl-CoA oxidase (ACOX) introduces a double bond, producing hydrogen peroxide (H₂O₂) in the process.[1][9]

-

Hydration and Dehydrogenation: A bifunctional protein (L-bifunctional protein for DCAs) hydrates the double bond and then oxidizes the resulting hydroxyl group.[7][9]

-

Thiolysis: A thiolase enzyme cleaves the bond, releasing a molecule of acetyl-CoA and a dicarboxylyl-CoA that is two carbons shorter.[9]

This cycle repeats until the final round of oxidation of a five-carbon dicarboxylyl-CoA (glutaryl-CoA), which yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[10] Propionyl-CoA is then converted to succinyl-CoA, a key intermediate of the TCA cycle.[10][11]

Caption: Metabolic fate of odd-chain dicarboxylic acids.

Part 2: Core Biological Functions and Signaling Roles

OCDAs are not merely metabolic end-products; they serve as critical precursors for essential cofactors and as bioactive signaling molecules, particularly in response to cellular stress.

Anaplerotic Roles: Fueling the TCA Cycle

Caption: OCDA catabolism replenishes TCA cycle intermediates.

Precursor Roles: Pimelic Acid (C7) in Biotin Synthesis

Pimelic acid (heptanedioic acid) is a C7 OCDA that serves as the foundational precursor for the synthesis of biotin (Vitamin B7) in many bacteria, including species within the human gut microbiome.[16][17][18] Biotin is an essential cofactor for carboxylase enzymes, which are critical for fatty acid synthesis, amino acid metabolism, and gluconeogenesis.[19] Bacteria like Bacillus subtilis utilize free pimelic acid, activating it to pimeloyl-CoA, which then enters the multi-step enzymatic pathway to produce biotin.[19] This highlights a key host-microbiome interaction where microbial metabolism can provide essential micronutrients derived from substrates like OCDAs. Elevated urinary pimelic acid can be a clinical indicator of biotin deficiency or disorders in its metabolism.[16]

Bioactive Signaling: The Multifaceted Role of Azelaic Acid (C9)

Azelaic acid (nonanedioic acid), a nine-carbon OCDA, is a well-characterized bioactive molecule with significant therapeutic applications, particularly in dermatology.[20] It is naturally produced by the yeast Malassezia furfur, a common resident of human skin.[21] Its biological activities are diverse:

-

Anti-inflammatory and Antioxidant: Azelaic acid can scavenge free radicals and reduce the production of reactive oxygen species (ROS) by neutrophils, thereby mitigating inflammation.[21][22]

-

Antibacterial: It exhibits bacteriostatic and bactericidal activity against various cutaneous microorganisms, including Propionibacterium acnes and Staphylococcus epidermidis, by disrupting cellular metabolism and intracellular pH.[20][21][23]

-

Anti-keratinizing: It normalizes the growth and differentiation of keratinocytes, preventing the formation of comedones in acne.[20][22]

-

Inhibition of Melanogenesis: Azelaic acid is a reversible inhibitor of tyrosinase, the key enzyme in melanin production, making it effective in treating hyperpigmentation disorders.[22][23]

Part 3: OCDAs in Pathophysiology and as Therapeutic Targets

The metabolic pathways of OCDAs are closely linked to several human diseases, making them valuable as biomarkers and potential therapeutic agents.

Biomarkers of Metabolic Dysfunction

Elevated levels of dicarboxylic acids in the urine (dicarboxylic aciduria) are a hallmark of disorders affecting mitochondrial fatty acid β-oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[24] When the primary mitochondrial pathway is blocked, fatty acids are shunted to the ω-oxidation pathway, leading to an overproduction of dicarboxylic acids.[1][24] Suberic acid (C8) and adipic acid (C6), though even-chained, are classic markers, but odd-chain species can also be elevated depending on the substrate overload.

Modeling Inherited Metabolic Diseases: Glutaric Aciduria Type 1 (GA1)

A compelling example of the utility of OCDAs in disease modeling is the use of undecanedioic acid (DC11) to mimic the biochemical phenotype of Glutaric Aciduria Type 1 (GA1).[25] GA1 is a neurometabolic disorder caused by a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[25][26] Researchers have demonstrated that feeding DC11 to wild-type mice leads to the accumulation of glutaric acid (DC5) and its metabolites, mirroring the human disease state.[25][26]

Causality of the Experimental Model: The logic behind this model is that the peroxisomal β-oxidation of DC11 inevitably produces glutaryl-CoA (DC5-CoA) as a metabolic intermediate.[25][27] This peroxisomally-generated glutaryl-CoA overwhelms the mitochondrial capacity for its degradation, effectively recreating the metabolic bottleneck seen in GA1 patients and providing a powerful tool for studying disease pathogenesis and testing therapeutic interventions.[25][28]

| OC-DCA | Associated Condition/Role | Key Mechanism | Reference(s) |

| Pimelic Acid (C7) | Biotin Synthesis / Deficiency Marker | Precursor for microbial biotin synthesis pathway. | [17][18] |

| Azelaic Acid (C9) | Acne, Rosacea, Hyperpigmentation | Anti-inflammatory, antibacterial, anti-keratinizing, tyrosinase inhibitor. | [20][22][29] |

| Undecanedioic Acid (C11) | Glutaric Aciduria Type 1 (GA1) Model | Peroxisomal catabolism produces glutaryl-CoA (DC5), the substrate that accumulates in GA1. | [25] |

Therapeutic Potential and Drug Development

The unique metabolic properties of OCDAs make them attractive therapeutic candidates.

-

Anaplerotic Therapy: Because they can replenish the TCA cycle, OCDAs and their precursors are being investigated as treatments for mitochondrial FAO disorders and other energy deficiency syndromes.[2][8]

-

Obesity and Metabolic Syndrome: Studies using even-chain dicarboxylic acids have shown that they can increase metabolic rate, reduce body fat, and improve glucose tolerance in mice, as they serve as an alternative energy source that is readily oxidized rather than stored.[3] This suggests a potential therapeutic avenue for OCDAs in combating obesity and related metabolic diseases.

-

Dermatological Formulations: Azelaic acid is already an FDA-approved topical treatment for acne and rosacea, demonstrating a successful translation of basic OC-DCA biology into clinical practice.[20]

Part 4: Methodologies for the Study of Odd-Chain Dicarboxylic Acids

Accurate quantification and functional analysis of OCDAs are essential for both research and clinical diagnostics. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for their analysis.

Protocol: GC-MS Quantification of OCDAs in Plasma/Urine

This protocol describes a self-validating system for the reliable measurement of OCDAs. The inclusion of a stable isotope-labeled internal standard is critical for trustworthy quantification, as it co-purifies with the analyte and corrects for variations in extraction efficiency and instrument response.

1. Sample Preparation & Internal Standard Spiking:

- To 100 µL of plasma or urine, add an internal standard solution (e.g., deuterated pimelic acid, d4-pimelic acid) at a known concentration. The choice of internal standard should ideally be a stable isotope-labeled version of the analyte of interest.

- Acidify the sample with 10 µL of 6M HCl to ensure all carboxyl groups are protonated.

2. Liquid-Liquid Extraction:

- Add 500 µL of a non-polar organic solvent (e.g., ethyl acetate).

- Vortex vigorously for 2 minutes to facilitate the transfer of the protonated, less polar OCDAs into the organic phase.

- Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

- Carefully transfer the upper organic layer to a clean glass tube. Repeat the extraction on the aqueous layer to maximize recovery.

3. Derivatization (Causality: To Increase Volatility for GC):

- Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas. Dicarboxylic acids are not volatile enough for GC analysis in their free form. Derivatization converts the polar carboxyl groups into non-polar, volatile esters.

- Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS - BSTFA + 1% TMCS) and 50 µL of pyridine (as a catalyst).

- Cap the tube tightly and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) esters.

4. GC-MS Analysis:

- Inject 1 µL of the derivatized sample into the GC-MS system.

- Gas Chromatography (GC): Use a non-polar capillary column (e.g., DB-5ms) to separate the analytes based on their boiling points and interaction with the column's stationary phase. A typical temperature program starts at 100°C and ramps to 300°C.

- Mass Spectrometry (MS): Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity. Monitor characteristic ions for the TMS-derivatized analyte and the internal standard.

- Quantification: The concentration of the endogenous OCDA is calculated by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the OCDA.

Caption: GC-MS workflow for quantifying odd-chain dicarboxylic acids.

Part 5: Conclusion and Future Directions

Odd-chain dicarboxylic acids represent a fascinating and functionally diverse class of molecules. Their metabolic linkage to both fatty acid oxidation and the TCA cycle places them at the heart of cellular energy management. The anaplerotic nature of their catabolism offers significant therapeutic potential for a range of metabolic diseases, while the specific bioactivities of molecules like azelaic acid have already yielded clinical success.

Future research should focus on several key areas:

-

Receptor Identification: Do specific OCDAs act on cell surface or nuclear receptors to exert their signaling effects?

-

Tissue-Specific Metabolism: How does the metabolism and function of OCDAs differ between tissues like the brain, heart, and muscle, particularly under metabolic stress?

-

Microbiome Engineering: Can the gut microbiome be modulated to enhance the production of beneficial OCDAs or their precursors?

-

Novel Therapeutics: Can synthetic OC-DCA analogues with improved pharmacokinetic properties be developed as next-generation anaplerotic or anti-inflammatory drugs?

A deeper understanding of these unique metabolites will undoubtedly unlock new avenues for diagnosing, modeling, and treating complex human diseases.

References

- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. osti.gov [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids. | i4kids [i4kids.org]

- 9. researchgate.net [researchgate.net]

- 10. fvs.com.py [fvs.com.py]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. ttuhsc.edu [ttuhsc.edu]

- 13. Tricarboxylic acid cycle | Biochemistry, Metabolism, Enzymes | Britannica [britannica.com]

- 14. youtube.com [youtube.com]

- 15. Regulation and function of the mammalian tricarboxylic acid cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pimelic Acid - NutriStat Basic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 17. researchgate.net [researchgate.net]

- 18. Human Metabolome Database: Showing metabocard for Pimelic acid (HMDB0000857) [hmdb.ca]

- 19. Pimelic acid, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Azelaic acid - Wikipedia [en.wikipedia.org]

- 21. dermnetnz.org [dermnetnz.org]

- 22. Azelaic Acid: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Azelaic Acid: Evidence-based Update on Mechanism of Action and Clinical Application - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 24. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Odd-chain dicarboxylic acid feeding recapitulates the biochemical phenotype of glutaric aciduria type 1 in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Azelaic Acid: Evidence-based Update on Mechanism of Action and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

Heptadecanoic Acid (C₁₇H₃₄O₂): A Technical Guide on its Anaplerotic Role and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heptadecanoic acid (C17:0), an odd-chain saturated fatty acid, has transitioned from its historical use as a simple internal standard to a molecule of significant interest in metabolic research and drug development.[1][2] Its unique metabolism, culminating in the production of propionyl-CoA, offers a direct anaplerotic pathway to replenish tricarboxylic acid (TCA) cycle intermediates.[3][4] This property underpins its therapeutic potential in addressing energy deficits characteristic of various metabolic disorders. Epidemiological studies consistently demonstrate an inverse association between circulating C17:0 levels and the risk of cardiometabolic diseases, including type 2 diabetes.[4][5] This guide provides a comprehensive overview of the physicochemical properties, metabolic fate, analytical methodologies, and therapeutic applications of heptadecanoic acid, serving as a foundational resource for professionals in the field.

Note on Nomenclature: This guide focuses on heptadecanoic acid (a monocarboxylic acid, C₁₇H₃₄O₂), also known as margaric acid. This is distinct from heptadecanedioic acid (a dicarboxylic acid, C₁₇H₃₂O₄). The focus is driven by the extensive body of research and significant biological role of the monocarboxylic form in the context of metabolism and drug development.

Physicochemical Profile

Heptadecanoic acid is a long-chain saturated fatty acid characterized by a 17-carbon backbone.[6][7] Its physical and chemical properties are critical for its handling, formulation, and biological activity. As a saturated fatty acid, it is a white, crystalline solid at room temperature.[8][9] It is practically insoluble in water but soluble in organic solvents such as ether and chloroform.[8][10]

Table 1: Physicochemical Properties of Heptadecanoic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₃₄O₂ | [6][9][11] |

| Molecular Weight | 270.45 g/mol | [6][11] |

| IUPAC Name | Heptadecanoic acid | [6][11] |

| Common Names | Margaric acid, n-Heptadecoic acid | [6][9][11] |

| CAS Number | 506-12-7 | [9] |

| Appearance | White crystalline solid/powder | [8][9] |

| Melting Point | 59-61.3 °C | [6][9] |

| Boiling Point | 227 °C (at 100 mmHg) | [9] |

| Water Solubility | Very low (practically insoluble) | [10] |

Biological Significance and Metabolic Pathway

The primary biological importance of heptadecanoic acid lies in its nature as an odd-chain fatty acid (OCFA). While most dietary fatty acids have an even number of carbons, OCFAs are found in trace amounts in dairy products and ruminant fats.[7][10] They can also be endogenously synthesized.[4]

The Anaplerotic Pathway

Unlike even-chain fatty acids which are metabolized exclusively to acetyl-CoA, the β-oxidation of heptadecanoic acid yields multiple molecules of acetyl-CoA plus a final three-carbon unit, propionyl-CoA .[3][4] This is the cornerstone of its therapeutic relevance.

-

Acetyl-CoA enters the TCA cycle to generate ATP, providing cellular energy.[12]

-

Propionyl-CoA is converted via a vitamin B12-dependent pathway to succinyl-CoA.[4]

-

Succinyl-CoA is a direct intermediate of the TCA cycle. Its introduction replenishes the pool of cycle intermediates, a process known as anaplerosis (from the Greek for "to fill up").[12][13]

This dual function—providing fuel (acetyl-CoA) and replenishing the machinery (succinyl-CoA)—is critical in diseases where TCA cycle function is impaired, such as long-chain fatty acid oxidation disorders (LC-FAODs).[12][13]

References

- 1. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) i… [ouci.dntb.gov.ua]

- 3. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Margaric C17:0 - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for Heptadecanoic acid (HMDB0002259) [hmdb.ca]

- 8. atamankimya.com [atamankimya.com]

- 9. Margaric acid - Wikipedia [en.wikipedia.org]

- 10. Showing Compound Heptadecanoic acid (FDB004676) - FooDB [foodb.ca]

- 11. Heptadecanoic acid [webbook.nist.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Discovery of Novel Long-Chain Dicarboxylic Acids

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain dicarboxylic acids (LCDAs) represent a class of molecules with significant industrial and therapeutic potential.[1][2][3][4] From their role as building blocks for novel polymers to their emerging applications in pharmaceuticals, the discovery of new LCDAs with unique properties is an area of active research.[1][2][3][4][5][6] This guide provides a comprehensive overview of the core strategies for discovering novel LCDAs, with a focus on biosynthetic and chemical synthesis approaches. We delve into the technical details of experimental design, from the selection of microbial chassis to the intricacies of analytical characterization. This document is intended to serve as a practical resource for researchers aiming to explore and exploit the chemical diversity of LCDAs.

Introduction to Long-Chain Dicarboxylic Acids

Long-chain dicarboxylic acids are aliphatic chains with a carboxyl group at each end. Their bifunctional nature makes them valuable precursors for the synthesis of a wide range of products, including polyamides, polyesters, lubricants, and fragrances.[1][2] In the pharmaceutical realm, certain dicarboxylic acids have shown promise in the treatment of metabolic disorders and skin conditions.[6][7] The carbon chain length of LCDAs can vary, and this variation significantly influences their physicochemical properties and potential applications.[5]

The discovery of novel LCDAs is driven by the need for new molecules with enhanced or specialized functionalities. This includes identifying LCDAs with improved thermal stability for polymer applications or specific biological activities for drug development.

Strategies for the Discovery of Novel LCDAs

The quest for novel LCDAs can be broadly categorized into two main approaches: biosynthesis and chemical synthesis.

Biosynthetic Approaches: Harnessing Microbial Metabolism

Microorganisms, particularly yeasts and bacteria, offer a powerful platform for the production of LCDAs from renewable feedstocks.[1][5] The primary metabolic pathway leveraged for this purpose is the ω-oxidation of fatty acids.[1][8]

2.1.1. The ω-Oxidation Pathway: A Natural Route to LCDAs

The ω-oxidation pathway is a three-step enzymatic cascade that converts the terminal methyl group of a fatty acid into a carboxylic acid.[1][8]

-

Step 1: ω-Hydroxylation: This initial and often rate-limiting step is catalyzed by a cytochrome P450 monooxygenase (CYP) enzyme system.[1] This complex introduces a hydroxyl group at the ω-carbon of the fatty acid.[1][8]

-

Step 2: Alcohol Oxidation: The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde by an alcohol dehydrogenase (ADH) or a fatty alcohol oxidase (FAO).[1]

-

Step 3: Aldehyde Oxidation: Finally, an aldehyde dehydrogenase (ALDH) converts the aldehyde to a carboxylic acid, yielding the dicarboxylic acid.[1]

Diagram: The ω-Oxidation Pathway

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mid-Long Chain Dicarboxylic Acid Production via Systems Metabolic Engineering: Progress and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in bio‐based production of dicarboxylic acids longer than C4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02598A [pubs.rsc.org]

- 8. byjus.com [byjus.com]

The ω-Oxidation Pathway: A Technical Guide to the Alternative Route of Fatty Acid Metabolism and Dicarboxylic Acid Formation

Abstract

This technical guide provides an in-depth exploration of the ω-oxidation pathway, an alternative route for fatty acid metabolism that culminates in the production of dicarboxylic acids. While typically a minor pathway compared to β-oxidation, ω-oxidation assumes significant importance in physiological and pathological states where mitochondrial fatty acid oxidation is impaired. This document will elucidate the core biochemical steps, key enzymatic players with a focus on the Cytochrome P450 family, and the subcellular localization of this pathway. Furthermore, we will delve into the clinical significance of ω-oxidation, particularly its role in the diagnostic profile of inherited metabolic disorders such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, characterized by dicarboxylic aciduria. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the pathway's mechanism, its physiological and pathological relevance, and detailed experimental protocols for its investigation.

Introduction: Beyond β-Oxidation

The catabolism of fatty acids is a cornerstone of cellular energy homeostasis. The principal pathway for this process is β-oxidation, occurring within the mitochondria and peroxisomes, which systematically shortens fatty acyl chains to produce acetyl-CoA.[1] However, the cell possesses alternative mechanisms for fatty acid metabolism, among which ω-oxidation is of considerable interest.[2] ω-oxidation is a metabolic pathway that involves the oxidation of the terminal methyl carbon (the ω-carbon) of a fatty acid, the carbon atom most distant from the carboxyl group.[3] This process, primarily occurring in the smooth endoplasmic reticulum of liver and kidney cells, converts a monocarboxylic fatty acid into a dicarboxylic acid.[2]

While considered a minor catabolic route for medium-chain fatty acids (10-12 carbons) under normal physiological conditions, the ω-oxidation pathway becomes significantly upregulated when β-oxidation is defective.[2][3] This upregulation serves as a compensatory mechanism, converting fatty acids into more water-soluble dicarboxylic acids that can be excreted in the urine or undergo further metabolism.[4] The accumulation and subsequent urinary excretion of these dicarboxylic acids, a condition known as dicarboxylic aciduria, is a hallmark biochemical indicator for several inborn errors of fatty acid metabolism.[5][6] An understanding of the ω-oxidation pathway is therefore critical for the diagnosis and investigation of these metabolic disorders and holds potential for the development of novel therapeutic strategies.[7]

The Enzymatic Cascade of ω-Oxidation

The conversion of a fatty acid to a dicarboxylic acid via ω-oxidation is a three-step enzymatic process involving a class of heme-containing monooxygenases, followed by cytosolic dehydrogenases.

Step 1: ω-Hydroxylation by Cytochrome P450

The initial and rate-limiting step of ω-oxidation is the hydroxylation of the terminal methyl group of the fatty acid to form a primary alcohol (ω-hydroxy fatty acid).[2] This reaction is catalyzed by members of the Cytochrome P450 (CYP) superfamily, specifically enzymes belonging to the CYP4A and CYP4F subfamilies.[2] These mixed-function oxidases require molecular oxygen (O2) and the electron donor NADPH.[2]

Step 2 & 3: Oxidation by Dehydrogenases

Following hydroxylation, the newly formed ω-hydroxy fatty acid is sequentially oxidized in the cytosol. First, alcohol dehydrogenase oxidizes the terminal hydroxyl group to an aldehyde. Subsequently, aldehyde dehydrogenase catalyzes the oxidation of the aldehyde group to a carboxylic acid, yielding a dicarboxylic acid.[2]

Key Enzymes and Their Substrate Specificities

The specificity of the ω-oxidation pathway is largely determined by the substrate preferences of the initiating cytochrome P450 enzymes.

Cytochrome P450 Subfamily CYP4A

In humans, CYP4A11 is the primary enzyme of this subfamily and exhibits a high affinity for medium-chain fatty acids, such as lauric acid (C12) and myristic acid (C14).[8] It is also involved in the metabolism of arachidonic acid to 20-hydroxyeicosatetraenoic acid (20-HETE), a potent signaling molecule.[9]

Cytochrome P450 Subfamily CYP4F

CYP4F2 is a key human enzyme in this subfamily and also participates in the ω-hydroxylation of fatty acids.[9] Notably, CYP4F2 demonstrates activity towards a broader range of substrates, including long-chain fatty acids and eicosanoids.[9] Both CYP4A11 and CYP4F2 contribute to the overall ω-oxidation capacity in human liver and kidney.[9]

| Enzyme | Primary Substrates | Representative Kinetic Parameters (Arachidonic Acid) |

| CYP4A11 | Medium-chain fatty acids (C10-C16), Arachidonic acid | KM: 228 µM, Vmax: 49.1 min-1[9] |

| CYP4F2 | Long-chain fatty acids, Eicosanoids, Vitamin K | KM: 24 µM, Vmax: 7.4 min-1[9] |

| Table 1: Key Human Cytochrome P450 Enzymes in ω-Oxidation and their Substrate Preferences. |

Regulation of the ω-Oxidation Pathway

The expression of CYP4A enzymes is primarily regulated at the transcriptional level by peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[10] PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and fibrate drugs, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including those of the CYP4A family, leading to increased transcription.[10] This regulatory mechanism underscores the adaptive nature of the ω-oxidation pathway, as its activity is induced under conditions of high fatty acid flux, such as fasting or a high-fat diet.

Clinical Significance: Dicarboxylic Aciduria

The most significant clinical application of understanding ω-oxidation lies in the diagnosis of inherited disorders of β-oxidation.

Pathophysiology

In conditions where mitochondrial β-oxidation is impaired, such as MCAD deficiency, fatty acids are shunted into the ω-oxidation pathway.[5][11] This results in an overproduction of dicarboxylic acids, which are then excreted in the urine.[5][11] The analysis of urinary organic acids for the presence and pattern of dicarboxylic acids is a cornerstone in the diagnostic workup for these disorders.[5][6]

| Dicarboxylic Acid | Typical Urinary Concentration (Healthy Children, µmol/mmol creatinine) |

| Adipic Acid (C6) | Decreases with age, variable |

| Suberic Acid (C8) | Decreases with age, variable[12] |

| Sebacic Acid (C10) | 1.118 +/- 2.795 |

| cis-5-Decenedioic Acid | 1.129 +/- 1.694[13] |

| Table 2: Representative Urinary Concentrations of Dicarboxylic Acids in Healthy Children. Note: Concentrations can vary significantly with age and diet. |

In patients with MCAD deficiency, the urinary profile is characterized by a significant elevation of C6-C10 dicarboxylic acids, along with other specific metabolites like hexanoylglycine and suberylglycine.[5][14]

Experimental Protocols

A critical aspect of studying the ω-oxidation pathway and its clinical implications is the accurate measurement of its enzymatic activity and its metabolic products.

Assay for Fatty Acid ω-Hydroxylase Activity in Liver Microsomes

This protocol outlines a method to determine the activity of CYP4A and CYP4F enzymes in liver microsomes by quantifying the formation of ω-hydroxy fatty acids using LC-MS/MS.

Rationale: Liver microsomes are a rich source of cytochrome P450 enzymes. By providing the necessary cofactors (NADPH) and a fatty acid substrate, the rate of ω-hydroxylation can be measured, reflecting the activity of the ω-oxidation pathway.

Methodology:

-

Microsome Preparation: Isolate liver microsomes from tissue homogenates by differential centrifugation.

-

Incubation: Prepare an incubation mixture containing liver microsomes, a fatty acid substrate (e.g., lauric acid), and an NADPH-regenerating system in a phosphate buffer (pH 7.4).

-

Reaction Initiation and Termination: Initiate the reaction by adding the NADPH-regenerating system and incubate at 37°C. Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

-

Extraction: Extract the hydroxylated fatty acid products from the reaction mixture using a suitable organic solvent.

-

LC-MS/MS Analysis: Quantify the formation of the ω-hydroxy fatty acid product using a validated LC-MS/MS method.

Quantification of Urinary Dicarboxylic Acids by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of dicarboxylic acids in urine, a key diagnostic tool for metabolic disorders.

Rationale: LC-MS/MS offers high sensitivity and specificity for the analysis of small molecules in complex biological matrices like urine. Derivatization is often employed to improve the chromatographic retention and ionization efficiency of dicarboxylic acids, which can be challenging to analyze in their native form.[10][15]

Methodology:

-

Sample Preparation:

-

Thaw urine samples and centrifuge to remove particulates.

-

Perform an extraction of the dicarboxylic acids, often using a liquid-liquid or solid-phase extraction technique.[16]

-

(Optional but recommended for enhanced sensitivity) Derivatize the extracted dicarboxylic acids to improve their chromatographic and mass spectrometric properties.[10][15]

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Separate the dicarboxylic acids using a suitable liquid chromatography column and mobile phase gradient.

-

Detect and quantify the target dicarboxylic acids using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Quantify the concentration of each dicarboxylic acid by comparing its peak area to that of a stable isotope-labeled internal standard.

-

Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

-

Implications for Drug Development

The enzymes of the ω-oxidation pathway, particularly the CYP4A and CYP4F families, represent potential targets for therapeutic intervention.[7][17] For instance, inhibitors of these enzymes are being investigated for their potential to modulate the levels of bioactive lipids like 20-HETE, which is implicated in hypertension and angiogenesis.[7][18] Furthermore, understanding the role of ω-oxidation in the metabolism of xenobiotics is crucial for predicting drug-drug interactions and assessing drug safety.[2] The induction of CYP4A enzymes by certain drugs could alter the metabolism of co-administered therapeutic agents that are also substrates for these enzymes.

Conclusion

The ω-oxidation pathway, while often overshadowed by β-oxidation, is a critical component of fatty acid metabolism with significant physiological and clinical relevance. Its role as a compensatory mechanism in states of impaired β-oxidation makes it an indispensable area of study for understanding and diagnosing inborn errors of metabolism. The detailed elucidation of its enzymatic machinery, regulation, and the development of robust analytical methods for its products are paving the way for improved diagnostic strategies and novel therapeutic avenues. For researchers and drug development professionals, a thorough understanding of this alternative metabolic route is essential for advancing our knowledge of cellular metabolism and for the development of safer and more effective therapies.

References

- 1. Urinary excretion of dicarboxylic acids from patients with the Zellweger syndrome. Importance of peroxisomes in beta-oxidation of dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacy180.com [pharmacy180.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic Analysis of Lauric Acid Hydroxylation by Human Cytochrome P450 4A11 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dicarboxylic aciduria due to medium chain acyl CoA dehydrogenase defect. A cause of hypoglycemia in childhood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new patient with dicarboxylic aciduria suggestive of medium-chain Acyl-CoA dehydrogenase deficiency presenting as Reye's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Synergistic and Opposing Roles of ω-Fatty Acid Hydroxylase (CYP4A11) and ω-1 Fatty Acid Hydroxylase (CYP2E1) in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PlumX [plu.mx]

- 10. longdom.org [longdom.org]

- 11. researchgate.net [researchgate.net]

- 12. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]

- 13. urinemetabolome.ca [urinemetabolome.ca]

- 14. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CYP4 enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibitors of Cytochrome P450 4A Suppress Angiogenic Responses - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of C17 Dicarboxylic Acid: A Technical Guide for Industrial and Pharmaceutical Innovation

Abstract

Long-chain dicarboxylic acids (LCDAs) are emerging as versatile chemical intermediates with significant potential across a spectrum of industrial applications. Among these, C17 dicarboxylic acid, or heptadecanedioic acid, offers a unique combination of properties stemming from its long aliphatic chain and dual carboxylic acid functionalities. This technical guide provides an in-depth exploration of the synthesis, properties, and potential industrial uses of C17 dicarboxylic acid, with a particular focus on its applications in high-performance polymers, advanced lubricants, corrosion inhibition, and its prospective role in drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this long-chain diacid for the creation of novel and improved products.

Introduction to C17 Dicarboxylic Acid (this compound)

This compound is a saturated linear dicarboxylic acid with the molecular formula C₁₇H₃₂O₄.[][2] Its structure, featuring a 15-carbon aliphatic chain flanked by two carboxylic acid groups, imparts a unique balance of hydrophobicity and reactivity. This dual nature makes it a compelling building block for a variety of macromolecules and functional materials.

Below is a summary of the key physicochemical properties of this compound:

| Property | Value | Source(s) |

| CAS Number | 2424-90-0 | |

| Molecular Formula | C₁₇H₃₂O₄ | [][3] |

| Molecular Weight | 300.43 g/mol | [][3] |

| Appearance | White to almost white powder or crystal | |

| Melting Point | 121 °C | [][3] |

| Boiling Point | 469.2 °C at 760 mmHg | [] |

| Density | 1.006 g/cm³ | [][3] |

| Solubility | Insoluble in water; soluble in organic solvents. | [2] |

The long methylene chain provides flexibility, hydrophobicity, and contributes to lower melting points in derived polymers compared to their shorter-chain counterparts. The terminal carboxylic acid groups are highly reactive and can readily undergo esterification, amidation, and other condensation reactions to form a wide array of derivatives.[2]

Caption: Chemical Structure of C17 Dicarboxylic Acid.

Synthesis of C17 Dicarboxylic Acid

Industrially viable synthesis of long-chain dicarboxylic acids like this compound can be achieved through both chemical and biotechnological routes.

Chemical Synthesis

Traditional chemical synthesis methods for dicarboxylic acids often involve the oxidation of corresponding cyclic ketones or α,ω-dihaloalkanes. A plausible synthetic route for this compound could be adapted from methods used for similar long-chain diacids, such as the oxidation of cyclic C17 compounds or through chain elongation reactions starting from shorter dicarboxylic acids. For instance, a method for synthesizing pentadecanedioic acid involves the reaction of pentadecanedioate with a catalyst in an organic solvent, followed by hydrolysis.[4] A similar approach could be investigated for C17 dicarboxylic acid.

Biotechnological Production

Biotechnological production is gaining traction as a more sustainable alternative. This approach typically utilizes microorganisms, such as genetically engineered yeast (e.g., Candida tropicalis) or bacteria, to convert renewable feedstocks like fatty acids or alkanes into dicarboxylic acids through fermentation.[5] The optimization of fermentation conditions, including substrate feeding strategies and downstream processing, is crucial for achieving high yields and purity.[5]

Caption: Major Synthesis Routes for C17 Dicarboxylic Acid.

Potential Industrial Applications

The unique properties of C17 dicarboxylic acid make it a promising candidate for several industrial applications, primarily in the formulation of high-performance materials.

High-Performance Polymers: Polyamides and Polyesters

The most significant potential for C17 dicarboxylic acid lies in its use as a monomer for the synthesis of polyamides and polyesters. The long aliphatic chain of this compound can impart increased flexibility, lower melting points, and enhanced solubility to the resulting polymers compared to those derived from shorter-chain dicarboxylic acids.

Polyamides, commonly known as nylons, are synthesized through the condensation reaction of a dicarboxylic acid with a diamine.[6] The incorporation of C17 dicarboxylic acid into a polyamide backbone is expected to yield materials with:

-

Increased Flexibility: The long (CH₂)₁₅ chain will reduce the density of amide linkages, leading to a more flexible polymer.

-

Lower Melting Point: The disruption of regular chain packing by the long aliphatic segment will lower the melting temperature, potentially improving processability.

-

Enhanced Solubility: The increased aliphatic character can improve solubility in certain organic solvents.

A study on polyamides synthesized from octadecanedioic acid (C18) demonstrated that high-aliphatic-content nylons could be produced with varying thermal and crystalline properties depending on the diamine used.[7][8] Similar trends can be anticipated for polyamides derived from this compound.

Experimental Protocol: Synthesis of a C17 Polyamide (Illustrative)

-

Monomer Preparation: Equimolar amounts of this compound and a selected diamine (e.g., 1,6-hexanediamine) are weighed into a reaction vessel.

-

Polycondensation: The reaction is typically carried out via melt polycondensation at elevated temperatures (e.g., >220°C) under an inert atmosphere (e.g., nitrogen) for several hours.[7]

-

Purification: The resulting polyamide is cooled, solidified, and then purified by washing with a suitable solvent to remove unreacted monomers and oligomers.

-

Characterization: The polymer is characterized for its molecular weight (e.g., via viscometry), thermal properties (e.g., using DSC and TGA), and crystalline structure (e.g., via XRD).[7]

Polyesters are synthesized from the reaction of a dicarboxylic acid with a diol.[9][10] Biodegradable polyesters are of particular interest for applications in packaging and biomedical devices.[11][12] The inclusion of C17 dicarboxylic acid in polyester formulations can lead to:

-

Improved Biodegradability: The presence of ester linkages makes polyesters susceptible to hydrolysis, and the properties can be tuned by the choice of monomers.[10]

-

Tailored Thermal and Mechanical Properties: The long aliphatic chain of this compound can be used to control the crystallinity and melting point of the polyester.[10]

Caption: Synthesis of Polyamides and Polyesters from C17 Dicarboxylic Acid.

Advanced Lubricants and Greases

Long-chain dicarboxylic acids are precursors to synthetic esters that are highly valued as base oils and additives in high-performance lubricants.[4] Esters of C17 dicarboxylic acid are anticipated to exhibit:

-

Excellent Thermal and Oxidative Stability: The saturated aliphatic chain contributes to high stability at elevated temperatures.

-

High Viscosity Index: A high viscosity index indicates that the lubricant's viscosity changes less with temperature, which is desirable for many applications.[13]

-

Good Lubricity: The polar ester groups can form a protective film on metal surfaces, reducing friction and wear.[14][15]

-

Biodegradability: Esters derived from fatty acids are generally more biodegradable than their mineral oil-based counterparts.[16]

The performance of these lubricant esters can be fine-tuned by the choice of alcohol used for esterification (e.g., branched vs. linear alcohols).

Experimental Protocol: Performance Evaluation of a C17 Di-ester Lubricant (Illustrative)

-

Synthesis: The di-ester is synthesized by reacting this compound with a suitable alcohol (e.g., 2-ethylhexanol) via Fischer esterification.

-

Physicochemical Properties: The resulting ester is characterized for its kinematic viscosity at 40°C and 100°C, viscosity index, pour point, and flash point.

-

Tribological Testing: The lubricant's performance is evaluated using a four-ball tribometer or a pin-on-disk apparatus to measure the coefficient of friction and wear scar diameter under controlled load and speed conditions.[17][18]

Corrosion Inhibition

Dicarboxylic acids and their derivatives can act as effective corrosion inhibitors for various metals, particularly steel in acidic media.[6][19][20] The mechanism of inhibition typically involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that prevents corrosive agents from reaching the metal.[19] The two carboxylic acid groups in this compound can chelate with metal ions on the surface, leading to a more stable and protective film compared to monocarboxylic acids. The long hydrophobic carbon chain further enhances this protective barrier.

Potential in Drug Development and Pharmaceuticals

While the direct therapeutic applications of C17 dicarboxylic acid are not yet established, its unique structure suggests several promising avenues for research and development in the pharmaceutical sector.

Prodrug and Drug Delivery Systems

Dicarboxylic acids can be utilized as linkers to create prodrugs or to conjugate drugs to carrier molecules for targeted delivery.[21] The long aliphatic chain of this compound could be exploited to:

-

Enhance Lipophilicity: Increasing the lipophilicity of a drug can improve its absorption and ability to cross cell membranes.

-

Facilitate Formulation into Nanoparticles: The hydrophobic nature of the C17 chain could aid in the formulation of drug-loaded nanoparticles or liposomes for targeted delivery to specific tissues, such as tumors.[22]

-

Controlled Release: The ester or amide linkages formed with the drug can be designed to be cleaved by specific enzymes at the target site, leading to controlled drug release.

Biological Activity

Research on the monocarboxylic acid counterpart, heptadecanoic acid, has indicated potential anti-inflammatory and anticancer properties.[23] While further investigation is required, it is plausible that this compound or its derivatives could exhibit interesting biological activities.

Future Outlook

C17 dicarboxylic acid represents a promising, yet largely unexplored, platform chemical. Future research should focus on:

-

Developing Cost-Effective and Sustainable Synthesis Routes: This is crucial for its commercial viability.

-

Comprehensive Characterization of C17-Based Polymers: Detailed studies on the mechanical, thermal, and degradation properties of polyamides and polyesters derived from this compound are needed to identify specific high-value applications.

-

Performance Evaluation in Lubricant and Corrosion Inhibitor Formulations: Rigorous testing is required to quantify the benefits of C17 dicarboxylic acid derivatives in these applications.

-

Exploration of Pharmaceutical Applications: In-depth studies are needed to validate its potential in drug delivery and as a bioactive molecule.

As the demand for high-performance, sustainable, and bio-based materials continues to grow, C17 dicarboxylic acid is well-positioned to become a valuable component in the toolbox of chemists and material scientists.

References

- 2. CAS 2424-90-0: this compound | CymitQuimica [cymitquimica.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. WO2019236446A1 - Lubricating base oils from esterified alkoxylated polyols using saturated long-chain fatty acids - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Role of Organic and Eco-Friendly Inhibitors on the Corrosion Mitigation of Steel in Acidic Environments—A State-of-Art Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. "Synthesis and Characterization of Polyamides Containing Octadecanedioi" by Carl Bennett and Lon J. Mathias [aquila.usm.edu]

- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 10. Biodegradable polyesters - specific polymers [specificpolymers.com]

- 11. Biomedical Applications of Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and evaluation of high-performance complex polyolester as lubricant base oil - American Chemical Society [acs.digitellinc.com]

- 17. Tribological Characteristics of Biolubricant Obtained by Transesterification of Grape Seed Oil [mdpi.com]

- 18. jurnaltribologi.mytribos.org [jurnaltribologi.mytribos.org]

- 19. View of Fatty Acids and its Derivatives as Corrosion Inhibitors for Mild Steel - An Overview | Journal of Asian Scientific Research [archive.aessweb.com]

- 20. researchgate.net [researchgate.net]

- 21. Efficient Hepatic Delivery of Drugs: Novel Strategies and Their Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A simple but efficient tumor-targeted nanoparticle delivery system constructed by oleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 23. atamankimya.com [atamankimya.com]

An In-depth Technical Guide to α,ω-Dicarboxylic Acids in Research

Abstract

α,ω-Dicarboxylic acids, characterized by two carboxylic acid functionalities at the termini of an aliphatic chain, are a pivotal class of molecules in modern chemical and biomedical research. Their unique bifunctional nature allows them to serve as versatile building blocks and linkers in a myriad of applications, ranging from the synthesis of advanced polymers to the development of sophisticated drug delivery systems. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core principles, synthesis, characterization, and key applications of α,ω-dicarboxylic acids. We delve into both classical chemical synthesis and emerging biotechnological production routes, offering detailed experimental protocols and field-proven insights. The narrative is grounded in scientific integrity, with key claims supported by authoritative references, and is designed to be a practical resource for laboratory applications.

The Fundamental Chemistry of α,ω-Dicarboxylic Acids

α,ω-Dicarboxylic acids are defined by the general formula HOOC-(CH₂)n-COOH, where 'n' represents the number of methylene units separating the two carboxyl groups. This homologous series exhibits a fascinating interplay between the hydrophilic carboxylic acid end groups and the hydrophobic methylene backbone, which dictates their physical and chemical properties.[1]

Physicochemical Properties: A Homologous Perspective

The physical properties of α,ω-dicarboxylic acids, such as melting point, boiling point, and solubility, show predictable trends as the length of the alkyl chain increases. Generally, boiling points increase with molecular weight due to stronger van der Waals forces.[2] However, melting points exhibit an "odd-even" alternation, where dicarboxylic acids with an even number of carbon atoms have higher melting points than their odd-numbered counterparts with one more or one fewer carbon atom.[3][4] This phenomenon is attributed to differences in crystal packing efficiency.

The solubility of these diacids is highly dependent on the solvent and the length of the alkyl chain. Short-chain dicarboxylic acids are relatively soluble in water due to the dominance of the polar carboxyl groups, but their solubility decreases significantly as the hydrophobic character of the methylene chain increases.[5][6] They are generally soluble in polar organic solvents like ethanol and acetone.[7]

Table 1: Physicochemical Properties of Selected α,ω-Dicarboxylic Acids

| Common Name | IUPAC Name | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water ( g/100 g) |

| Oxalic Acid | Ethanedioic acid | C₂H₂O₄ | 90.03 | 189.5 | Decomposes | 9.5 (25 °C) |

| Malonic Acid | Propanedioic acid | C₃H₄O₄ | 104.06 | 135-137 | Decomposes | 73.5 (20 °C) |

| Succinic Acid | Butanedioic acid | C₄H₆O₄ | 118.09 | 185-190 | 235 | 8.3 (25 °C) |

| Glutaric Acid | Pentanedioic acid | C₅H₈O₄ | 132.12 | 97.5-99 | 302-304 | 63.9 (20 °C) |

| Adipic Acid | Hexanedioic acid | C₆H₁₀O₄ | 146.14 | 152.1 | 337.5 | 2.4 (25 °C)[8] |

| Pimelic Acid | Heptanedioic acid | C₇H₁₂O₄ | 160.17 | 103-105 | Decomposes | 5.0 (20 °C) |

| Suberic Acid | Octanedioic acid | C₈H₁₄O₄ | 174.20 | 141-144 | Decomposes | 0.25 (20 °C) |

| Azelaic Acid | Nonanedioic acid | C₉H₁₆O₄ | 188.22 | 106.5 | Decomposes | 0.24 (25 °C) |

| Sebacic Acid | Decanedioic acid | C₁₀H₁₈O₄ | 202.25 | 133-137 | Decomposes | 0.1 (25 °C) |

| Dodecanedioic acid | Dodecanedioic acid | C₁₂H₂₂O₄ | 230.30 | 128-130 | Decomposes | 0.04 (25 °C) |

Data compiled from various sources, including PubChem and the Dicarboxylic Acid Wikipedia entry.[9][10]

Acidity and Reactivity

As their name implies, dicarboxylic acids are acidic, with the two carboxyl groups exhibiting distinct pKa values. The first dissociation constant (pKa₁) is generally lower (more acidic) than that of a corresponding monocarboxylic acid due to the electron-withdrawing inductive effect of the second carboxyl group. The second dissociation constant (pKa₂) is higher, as it is more difficult to remove a proton from the resulting monoanion due to electrostatic repulsion. The reactivity of α,ω-dicarboxylic acids is characteristic of carboxylic acids, including esterification, amidation, reduction, and conversion to acid chlorides, making them highly versatile synthetic intermediates.

Synthesis and Purification of α,ω-Dicarboxylic Acids

The production of α,ω-dicarboxylic acids can be broadly categorized into chemical synthesis and biotechnological routes. The choice of method often depends on the desired chain length, purity requirements, and scalability.

Chemical Synthesis: The Case of Adipic Acid

Adipic acid (hexanedioic acid) is one of the most industrially significant dicarboxylic acids, primarily used in the production of nylon-6,6.[8] Its synthesis from cyclohexanone serves as an excellent model for the chemical oxidation routes used to produce other dicarboxylic acids.

This protocol outlines a laboratory-scale synthesis of adipic acid via the oxidation of cyclohexanone.

Materials:

-

Cyclohexanone

-

50% Nitric Acid (HNO₃)

-

Ammonium vanadate (catalyst)

-

Ice-water bath

-

Round-bottomed flask (5 L)

-

Mechanical stirrer

-

Thermometer

-

Separatory funnel

-

Suction filtration apparatus

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, place 2100 g of 50% nitric acid in a 5 L round-bottomed flask equipped with a mechanical stirrer, thermometer, and a separatory funnel.[7]

-

Initiation: Heat the nitric acid to near boiling and add 1 g of ammonium vanadate.[7] Start the stirrer.

-

Addition of Cyclohexanone: Slowly add 40-50 drops of cyclohexanone (500 g total) from the separatory funnel. The reaction will be initiated, as indicated by the evolution of nitrogen oxides.[7]

-

Temperature Control: Immediately place the flask in an ice-water bath to maintain the reaction temperature between 55-60 °C. Continue adding the cyclohexanone as rapidly as possible while keeping the temperature within this range.[7]

-

Completion and Crystallization: Towards the end of the addition, the ice bath may need to be removed, and gentle heating might be necessary to maintain the temperature and prevent the crystallization of adipic acid. Continue stirring for one hour after all the cyclohexanone has been added.[7]

-

Isolation: Cool the reaction mixture to approximately 0 °C to crystallize the adipic acid. Collect the crystals by suction filtration and wash with 500 cc of ice water.[7]

-

Drying: Dry the crystals in the air overnight.

Recrystallization is a standard technique for purifying solid organic compounds.[2] For adipic acid, water or a dilute nitric acid solution can be used as the solvent.[11][12]

Materials:

-

Crude adipic acid

-

Deionized water or 10% nitric acid

-

Beaker

-

Hot plate

-

Fluted filter paper

-

Stemless funnel

-

Büchner funnel and filter flask

Procedure:

-

Dissolution: In a beaker, dissolve the crude adipic acid in a minimal amount of boiling water.[13]

-

Hot Filtration: If colored impurities are present, add a small amount of decolorizing charcoal and perform a hot filtration through a fluted filter paper in a pre-heated stemless funnel to remove the charcoal and any insoluble impurities.[13]

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by suction filtration using a Büchner funnel.[13]

-

Drying: Wash the crystals with a small amount of cold water and allow them to air dry or dry in a vacuum oven.

Biotechnological Production: A Green Alternative

Growing environmental concerns have spurred the development of biotechnological routes for producing dicarboxylic acids from renewable feedstocks.[11][14] Microbial fermentation using engineered yeasts and bacteria offers a sustainable alternative to traditional chemical synthesis.[11]

Several metabolic pathways can be engineered in microorganisms to produce α,ω-dicarboxylic acids. The most common is the ω-oxidation pathway, which involves the terminal oxidation of fatty acids or alkanes.[14][15] This pathway typically involves a three-step enzymatic cascade:

-

Hydroxylation: A cytochrome P450 monooxygenase (CYP) introduces a hydroxyl group at the terminal (ω) carbon of a fatty acid.[14]

-

Oxidation to Aldehyde: An alcohol dehydrogenase (ADH) or fatty alcohol oxidase (FAO) oxidizes the terminal hydroxyl group to an aldehyde.[16]

-

Oxidation to Carboxylic Acid: An aldehyde dehydrogenase (ALDH) oxidizes the terminal aldehyde to a carboxylic acid, forming the α,ω-dicarboxylic acid.[16]

Other engineered pathways include the reversal of the β-oxidation cycle and pathways derived from α-keto acids.[14]

Caption: Generalized ω-oxidation pathway for α,ω-dicarboxylic acid biosynthesis.

The production of dicarboxylic acids via fermentation involves cultivating the engineered microorganism in a bioreactor under controlled conditions (pH, temperature, oxygen supply) with a suitable carbon source. After fermentation, the dicarboxylic acid needs to be recovered and purified from the complex fermentation broth.[17] Downstream processing typically involves cell removal, followed by techniques such as precipitation, liquid-liquid extraction, crystallization, and chromatography to isolate the pure dicarboxylic acid.[1][18]

Analytical Characterization of α,ω-Dicarboxylic Acids

Accurate characterization of synthesized or isolated α,ω-dicarboxylic acids is crucial to confirm their identity, purity, and structure. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of dicarboxylic acids.

Materials:

-

Dicarboxylic acid sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[19]

-

Deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃)

-

5 mm NMR tube

-

Vortex mixer

-

Pipette

Procedure:

-

Sample Dissolution: Accurately weigh the dicarboxylic acid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[20]

-

Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

¹H NMR: The ¹H NMR spectrum of adipic acid is relatively simple due to its symmetry. It typically shows two multiplets: one for the protons on C2 and C5 (α to the carbonyls) at a lower field (around 2.2-2.4 ppm) and another for the protons on C3 and C4 (β to the carbonyls) at a higher field (around 1.6-1.7 ppm). The acidic protons of the carboxyl groups are often broad and may exchange with residual water in the solvent, appearing over a wide chemical shift range (typically >10 ppm).[14]

-

¹³C NMR: The ¹³C NMR spectrum of adipic acid will show three distinct signals due to symmetry: one for the carboxyl carbons (C1 and C6) at a very low field (around 175-180 ppm), and two signals for the methylene carbons (C2/C5 and C3/C4) in the aliphatic region (typically between 20-40 ppm).[15]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.

Sample Preparation:

-

Solid Samples: Can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Liquid Samples: Can be analyzed as a thin film between two salt plates or in a liquid cell.

Analysis:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

The FTIR spectrum of an α,ω-dicarboxylic acid is characterized by the following key absorption bands:

-

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[21][22]

-

C=O Stretch: A strong, sharp absorption band between 1680 and 1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[14][20]

-

C-O Stretch: A medium intensity band between 1210 and 1320 cm⁻¹.

-

O-H Bend: A medium intensity band around 920 cm⁻¹.

Key Research Applications of α,ω-Dicarboxylic Acids

The bifunctional nature of α,ω-dicarboxylic acids makes them invaluable in various fields of research and development.

Polymer Synthesis: Building Blocks for Biodegradable Polyesters

α,ω-Dicarboxylic acids are key monomers in the synthesis of polyesters through polycondensation reactions with diols.[23][24] These aliphatic polyesters are often biodegradable and find applications in packaging, agriculture, and biomedical devices.[25]

Materials:

-

α,ω-Dicarboxylic acid

-

Diol (e.g., 1,4-butanediol, ethylene glycol)

-

Catalyst (e.g., titanium(IV) isopropoxide, tin(II) octoate)

-

High-vacuum line

-

Reaction vessel with mechanical stirrer and condenser

Procedure:

-

Monomer Charging: Charge the reaction vessel with equimolar amounts of the dicarboxylic acid and the diol, along with a catalytic amount of the chosen catalyst.

-

Esterification: Heat the mixture under a nitrogen atmosphere, typically in the range of 150-200 °C, to initiate the esterification reaction and remove the water byproduct.

-

Polycondensation: Once the initial esterification is complete, apply a high vacuum and increase the temperature (e.g., 220-250 °C) to facilitate the removal of the diol and drive the polymerization to a high molecular weight.[26]

-

Isolation: Cool the reaction mixture and isolate the resulting polyester.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Biotechnological production of bio-based long-chain dicarboxylic acids with oleogenious yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. Advances in bio‐based production of dicarboxylic acids longer than C4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Production of Long-Chain α,ω-Dicarboxylic Acids by Engineered Escherichia coli from Renewable Fatty Acids and Plant Oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | A Downstream Processing Cascade for Separation of Caproic and Caprylic Acid from Maize Silage-Based Fermentation Broth [frontiersin.org]

- 18. docs.nrel.gov [docs.nrel.gov]

- 19. cif.iastate.edu [cif.iastate.edu]

- 20. ucl.ac.uk [ucl.ac.uk]

- 21. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. chem.libretexts.org [chem.libretexts.org]

Heptadecanedioic acid environmental and safety data

An In-Depth Technical Guide to the Environmental and Safety Profile of Heptadecanedioic Acid

Executive Summary

This compound (CAS No. 2424-90-0) is a C17 linear α,ω-dicarboxylic acid. This document provides a comprehensive technical overview of its available environmental and safety data, tailored for researchers, scientists, and drug development professionals. A thorough review of publicly available literature and safety data sheets reveals significant knowledge gaps, particularly concerning its environmental fate and ecotoxicological impact. While human health hazard information is also limited and sometimes contradictory, available data suggests that the primary risks are associated with irritation to the skin, eyes, and respiratory tract.

Section 1: Human Health and Safety Profile

The assessment of human health risks associated with this compound is complicated by a lack of comprehensive toxicological studies and inconsistencies among supplier-provided safety data.

Hazard Identification and Classification

This compound is not classified under a harmonized system, leading to variations in GHS classifications provided by different suppliers. The most frequently cited hazards, aggregated from sources such as the ECHA C&L Inventory, point towards irritant properties.[1] However, some safety data sheets (SDS) classify the substance as non-hazardous.[2] Given this discrepancy, a conservative approach is warranted.

Table 1: Summary of GHS Hazard Classifications for this compound

| Hazard Class | Hazard Code | Signal Word | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation. | [1] |

| Serious Eye Damage/Eye Irritation | H319 | Warning | Causes serious eye irritation. | [1] |